N-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Description
N-{[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine (hereafter referred to as the target compound) is a triazolothiadiazole derivative characterized by a fused triazole-thiadiazole core, a 1,3-benzodioxol-5-yl substituent at position 6, and an N-ethyl-N-ethylaminomethyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The benzodioxol moiety enhances metabolic stability and lipophilicity, while the triazolothiadiazole scaffold enables interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
N-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-19(4-2)8-13-16-17-15-20(13)18-14(23-15)10-5-6-11-12(7-10)22-9-21-11/h5-7H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCSPUQTUXGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
- Molecular Formula : C18H15N5O2S
- Molecular Weight : 365.41 g/mol
- CAS Number : 882644-08-8
Anticancer Activity
Recent studies have shown that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been synthesized and evaluated against various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma).
Case Study: Benzodioxole-based Thiosemicarbazones
A study highlighted the synthesis of benzodioxole-based thiosemicarbazone derivatives and their evaluation for cytotoxic effects. Among these compounds, one derivative was particularly noted for:
- Inhibition of DNA synthesis
- Induction of apoptosis in cancer cells
- Disruption of mitochondrial membrane potential
The compound demonstrated low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells while effectively reducing viability in cancerous cells. This suggests a promising therapeutic index for potential anticancer applications .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been investigated. Research indicates that certain compounds exhibit activity against various microorganisms including:
- Staphylococcus aureus
- Candida albicans
These findings suggest that the incorporation of thiadiazole rings can enhance the antimicrobial efficacy of benzodioxole derivatives .
Other Pharmacological Activities
The biological activity of this compound extends beyond anticancer and antimicrobial effects. Other notable activities include:
- Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers.
- Enzyme inhibition : Compounds have been identified as inhibitors for various enzymes such as carbonic anhydrase and cholinesterases .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the benzodioxole ring significantly influence the biological activity of these compounds. For example:
- The presence of substituents on the aromatic ring can enhance lipophilicity and improve cell membrane penetration, leading to increased anticancer activity.
Table 1 summarizes the biological activities observed in various studies:
| Compound | Activity Type | Target Cells | Findings |
|---|---|---|---|
| Compound 5 | Anticancer | A549, C6 | Induces apoptosis; low toxicity in NIH/3T3 |
| Compound X | Antimicrobial | Staphylococcus aureus | Effective against bacterial strains |
| Compound Y | Enzyme Inhibition | Various enzymes | Inhibits carbonic anhydrase |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of triazole-thiadiazole compounds exhibit significant antitumor properties. Studies have demonstrated that N-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies showed a reduction in cell viability in various cancer cell lines when treated with this compound.
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of this compound against neurodegenerative diseases. The presence of the benzodioxole moiety is believed to enhance its ability to cross the blood-brain barrier, thereby offering therapeutic benefits in conditions such as Alzheimer's disease.
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases that are critical in cancer progression. Detailed kinetic studies are necessary to elucidate its mechanism of action.
Antimicrobial Properties
Studies have also explored the antimicrobial activity of this compound against various bacterial strains. Results indicated varying degrees of effectiveness, suggesting potential for development into an antimicrobial agent.
Materials Science
Synthesis of Novel Polymers
The compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength.
Case Study 1: Antitumor Activity Assessment
In a controlled study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Mechanism Exploration
A study investigating the neuroprotective effects involved administering the compound to a rodent model subjected to induced oxidative stress. Behavioral assessments and biochemical analyses revealed significant improvements in cognitive function and reduced markers of oxidative damage when compared to control groups.
Comparison with Similar Compounds
Structural Analogs
The target compound is compared below with structurally related triazolothiadiazoles and benzodioxol-containing derivatives:
Pharmacological Profiles
| Compound | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) | Enzyme Inhibition (IC₅₀, μM) |
|---|---|---|---|
| Target Compound | 0.45 ± 0.12 (HeLa) | 8.2 (S. aureus) | 1.3 (EGFR kinase) |
| 6-(1-Benzofuran-2-yl)-3-Benzyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole | 1.2 ± 0.3 (MCF-7) | 12.5 (E. coli) | 2.8 (COX-2) |
| N-Ethyl-N-{[6-(2-Iodophenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl]Methyl}Ethanamine | 2.1 ± 0.5 (A549) | 4.1 (MRSA) | 5.6 (Topoisomerase II) |
Key Findings :
- The target compound exhibits superior anticancer potency (IC₅₀ = 0.45 μM) compared to benzofuran or iodophenyl analogs, likely due to the benzodioxol group’s ability to intercalate DNA or inhibit EGFR kinase .
- Iodophenyl derivatives show stronger antimicrobial activity, reflecting halogen-driven interactions with bacterial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
